molecular formula C18H25ClN2O2 B2604361 Tert-butyl 7'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate CAS No. 2197055-49-3

Tert-butyl 7'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

Cat. No. B2604361
CAS RN: 2197055-49-3
M. Wt: 336.86
InChI Key: RMVXZEXNEPEQAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 7'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate is a useful research compound. Its molecular formula is C18H25ClN2O2 and its molecular weight is 336.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

A study by Xie et al. (2019) showcases the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources. The research highlights a practical protocol for preparing quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs. This process involves oxidation coupling of quinoxalin-2(1H)-ones with readily available carbazates in the presence of K2S2O8 as an oxidant in metal- and base-free conditions, demonstrating the versatility of quinoxaline derivatives in synthetic chemistry (Xie et al., 2019).

Medicinal Chemistry Applications

Derivatives of quinoxaline and piperidine, similar to the compound , have been explored for their potential as antiviral and antimicrobial agents. Wang et al. (2014) reported on piperidine-based derivatives as novel and potent inhibitors of the influenza virus. The study emphasizes the significance of the ether linkage between the quinoxaline and piperidine rings for the inhibitory activity, indicating the potential of such compounds in developing treatments against influenza virus infections (Wang et al., 2014).

Photophysical Properties

Compounds containing the quinoxaline moiety, akin to the specified chemical, are also investigated for their unique photophysical properties. For instance, Lee et al. (2005) studied highly fluorescent solid-state asymmetric spirosilabifluorene derivatives. These compounds, due to their structural similarity with the tert-butyl quinoxaline derivatives, exhibit significant bathochromic shifts and high absolute photoluminescence quantum yields, showcasing their potential in material science for applications in organic light-emitting diodes (OLEDs) and other photonic devices (Lee et al., 2005).

properties

IUPAC Name

tert-butyl 7-chlorospiro[2,4-dihydro-1H-quinoline-3,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-13-4-5-14(19)10-15(13)20-12-18/h4-5,10,20H,6-9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVXZEXNEPEQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC3=C(C=C(C=C3)Cl)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 7'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate

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